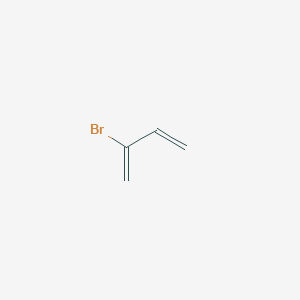
2-Bromo-1,3-butadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1,3-butadiene, also known as this compound, is a useful research compound. Its molecular formula is C4H5Br and its molecular weight is 132.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
2-Bromo-1,3-butadiene serves as a versatile intermediate in organic synthesis. It can undergo:
- Nucleophilic Substitution Reactions : The bromine atom can be substituted with various nucleophiles to form alcohols, ethers, and other derivatives.
- Diels-Alder Reactions : The conjugated diene system allows it to react with dienophiles to form cyclic compounds .
Polymer Chemistry
The compound is utilized in the synthesis of polymers:
- Polyimides : By reacting with bismaleimides through Diels-Alder reactions, it produces polyimides known for their thermal stability and mechanical strength .
| Polymer Type | Reaction Type | Properties |
|---|---|---|
| Polyimides | Diels-Alder | High thermal stability, mechanical strength |
Recent studies have highlighted the potential biological activities of this compound:
- Antimicrobial Properties : Exhibits significant activity against various bacteria and fungi. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
| Candida albicans | 75 µg/mL |
These findings indicate its potential use in developing new antimicrobial agents.
Drug Development
The compound is explored for its role as a precursor in pharmaceutical synthesis. Its reactivity allows for modifications that could lead to new drug candidates targeting various biological pathways.
Case Study 1: Synthesis of Twistane Derivatives
Research has demonstrated that this compound can be used to synthesize twistane derivatives via intramolecular Diels-Alder reactions. These compounds have unique structural properties that make them interesting for material science and pharmaceutical applications.
Case Study 2: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results showed comparable effectiveness to established antimicrobial agents, suggesting its potential utility in clinical applications.
Análisis De Reacciones Químicas
Chemical Reactions Involving 2-Bromo-1,3-butadiene
This compound participates in various chemical reactions due to its structure:
3.1. Substitution Reactions
The bromomethyl group in this compound can undergo nucleophilic substitution reactions:
-
Reagents : Common nucleophiles include hydroxide ions or alkoxides.
-
Products : The substitution leads to the formation of alcohols or ethers.
3.2. Addition Reactions
Due to its conjugated diene system, this compound can engage in addition reactions:
-
Diels-Alder Reactions : This compound can act as a diene in Diels-Alder reactions with dienophiles.
-
Electrophilic Addition : The compound can react with electrophiles such as HBr or Br2, leading to both kinetic (1,2-addition) and thermodynamic (1,4-addition) products.
3.3. Polymerization
The compound can also undergo polymerization:
-
Radical Polymerization : Initiators like azobisisobutyronitrile can be used to initiate polymerization reactions.
-
Products : This reaction can yield polymers with unique properties suitable for various applications.
4.1. Electrophilic Addition Mechanism
When this compound reacts with HBr:
-
The double bond attacks the proton (H+), forming a carbocation intermediate.
-
The bromide ion then attacks the carbocation at either position leading to:
-
Kinetic Product (1,2-addition) : Results in 3-bromo-1-butene.
-
Thermodynamic Product (1,4-addition) : Results in 1-bromo-2-butene.
-
The ratio of these products varies with temperature; lower temperatures favor the kinetic product while higher temperatures favor the thermodynamic product .
4.2. Diels-Alder Reaction Mechanism
In Diels-Alder reactions:
-
The diene (this compound) reacts with a dienophile.
-
The reaction proceeds through a concerted mechanism where new sigma bonds are formed while breaking pi bonds.
This reaction is significant for synthesizing cyclic compounds that are valuable in organic synthesis.
5.1. Common Products from Reactions
| Reaction Type | Major Products | Notes |
|---|---|---|
| Substitution | Alcohols, Ethers | Via nucleophilic attack on Br |
| Electrophilic Addition | 3-Bromo-1-butene (kinetic), 1-Bromo-2-butene (thermodynamic) | Product distribution depends on temperature |
| Diels-Alder | Cyclic compounds | Forms complex structures |
| Polymerization | Polymers | Varies based on initiator used |
5.2. Yields from Key Reactions
| Reaction | Yield (%) |
|---|---|
| Bromination of Isoprene | ~24% |
| Diels-Alder Reaction | Variable (depends on conditions) |
Propiedades
Número CAS |
1822-86-2 |
|---|---|
Fórmula molecular |
C4H5Br |
Peso molecular |
132.99 g/mol |
Nombre IUPAC |
2-bromobuta-1,3-diene |
InChI |
InChI=1S/C4H5Br/c1-3-4(2)5/h3H,1-2H2 |
Clave InChI |
WWJSRLYOPQYXMZ-UHFFFAOYSA-N |
SMILES |
C=CC(=C)Br |
SMILES canónico |
C=CC(=C)Br |
Sinónimos |
2-Bromo-1,3-butadiene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















